molecular formula C13H9F3O2S B8049035 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone

1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone

Cat. No.: B8049035
M. Wt: 286.27 g/mol
InChI Key: HPJRGARLYVUDTG-UHFFFAOYSA-N
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Description

1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone is an organic compound of interest in chemical and pharmaceutical research. It belongs to the class of arylthiophenes, which are recognized as important building blocks in the development of polymers and functional materials . The compound features a thiophene ring linked to a phenyl ring bearing a trifluoromethoxy group, and an acetyl moiety. The presence of the trifluoromethoxy substituent can enhance the molecule's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry research for probing structure-activity relationships. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. It is supplied for use in laboratory settings only. Researchers can utilize this chemical as a key intermediate in synthetic organic chemistry, particularly in cross-coupling reactions to construct more complex molecular architectures . Its potential applications span material science, where similar structures are investigated for their electronic properties, and drug discovery, where it can serve as a precursor for biologically active molecules.

Properties

IUPAC Name

1-[5-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2S/c1-8(17)11-5-6-12(19-11)9-3-2-4-10(7-9)18-13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJRGARLYVUDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Optimization

A representative protocol involves:

  • Boronic Acid Component : 3-(Trifluoromethoxy)phenylboronic acid or its stabilized ester (e.g., MIDA ester).

  • Thiophene Halide : 2-Bromo-5-acetylthiophene or protected derivatives.

  • Catalytic System : Pd(OAc)₂ (4 mol%) with SPhos ligand (8 mol%).

  • Base : K₃PO₄ in a THF/H₂O solvent system.

  • Conditions : 90°C for 24 hours under nitrogen.

Critical Parameters :

  • The use of SPhos ligand enhances catalytic activity for electron-deficient aryl groups.

  • Aqueous conditions promote boronic acid activation while minimizing protodeboronation.

ParameterDetailsReferences
CatalystPd(OAc)₂/SPhos
SolventTHF/H₂O (9:1)
Temperature90°C
Yield (Intermediate)65–72% (estimated)

Friedel-Crafts Acylation for Ethanone Installation

Following biaryl formation, Friedel-Crafts acylation introduces the ethanone group at the α-position of the thiophene ring. This electrophilic substitution requires careful control of Lewis acid catalysts and acylating agents.

Standard Acylation Protocol

  • Acylating Agent : Acetyl chloride or acetic anhydride.

  • Catalyst : AlCl₃ (1.2 equiv) in anhydrous dichloromethane.

  • Conditions : 0°C to room temperature, 2–4 hours.

Mechanistic Insights :
AlCl₃ generates the acylium ion, which undergoes electrophilic attack at the electron-rich C-5 position of the thiophene ring. Competing reactions at the phenyl group are suppressed by the electron-withdrawing trifluoromethoxy substituent.

ParameterDetailsReferences
Acylating AgentAcetyl chloride
CatalystAlCl₃
SolventDichloromethane
Yield68–75%

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (NAS)

NAS offers a route to install the trifluoromethoxy group post-cyclization. For example, coupling 5-bromothiophen-2-yl-ethanone with 3-hydroxy-phenylboronic acid, followed by trifluoromethylation using CF₃I/CuI.

Limitations :

  • Lower regioselectivity compared to Suzuki coupling.

  • Requires protection of the ketone group during trifluoromethylation.

One-Pot Tandem Coupling-Acylation

Emerging methodologies combine cross-coupling and acylation in a single pot, reducing purification steps. Pd/XPhos systems enable sequential Suzuki coupling and in situ acetylation.

Industrial-Scale Production Considerations

Scalable synthesis demands:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic Friedel-Crafts reactions.

  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce costs.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in acylation.

Industrial ParameterOptimization StrategyReferences
Catalyst RecoveryHeterogeneous Pd systems
SolventCPME
Yield Improvement82–88% (batch)

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone has been explored for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that compounds with similar structures showed promising results in targeting cancer cells through specific pathways .
  • Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for:

  • Synthesis of Novel Thiophene Derivatives : The trifluoromethoxy group can be exploited to create new derivatives with enhanced biological activity or improved physical properties .
  • Functionalization Reactions : The presence of the thiophene moiety facilitates various functionalization reactions, enabling the synthesis of compounds with tailored properties for specific applications.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerThiophene derivativesInduction of apoptosis, inhibition of proliferation
Anti-inflammatoryThiophene-based compoundsInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism by which 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone, differing primarily in substituents on the phenyl or thiophene rings:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference ID
This compound -OCF₃ at phenyl ring ~328.3 (estimated) PARP inhibition (inferred)
1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone -OCH₃ at phenyl ring 232.3 Not explicitly reported
1-(4-(Thiophen-2-yl)phenyl)ethanone (3r) Ethanone attached to phenyl ring (no trifluoromethoxy) 212.3 Synthetic intermediate
1-(5-Chlorothiophen-2-yl)ethanone -Cl at thiophene ring 174.6 Not explicitly reported
1-(5-(3-(5-(4-Methoxybenzyl)-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (5w) Oxadiazole and methoxybenzyl substituents 420.5 PARP inhibition (IC₅₀: 0.8 µM)

Key Differences in Properties and Activity

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group (-OCF₃) in the target compound enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
  • Pharmacological Activity : Oxadiazole-containing analogs (e.g., 5w) exhibit potent PARP inhibition (IC₅₀: 0.8 µM) due to their ability to interact with the enzyme's catalytic domain, as shown in molecular docking studies . The trifluoromethoxy group may further optimize binding affinity compared to methoxy derivatives.
  • Synthetic Accessibility : The target compound’s synthesis via Suzuki-Miyaura coupling (similar to ) yields high purity (95% by HPLC) and moderate melting points (102–104°C), comparable to analogs like 3r .

Research Findings

  • PARP Inhibition : Oxadiazole-thiophene hybrids (e.g., 5w and 5x) reduce viability in MCF-7 and MDA-MB-231 cells by 60–80% at 10 µM, linked to caspase-3 activation and reduced PARP activity .
  • Substituent Effects : Methoxybenzyl groups in 5w improve solubility but reduce potency compared to trifluoromethoxy derivatives, highlighting the balance between hydrophobicity and target engagement .

Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS ([M + H]⁺)
This compound δ 8.26 (s, 1H), 7.98 (s, 1H), 2.56 (s, 3H) δ 190.5, 165.8, 150.7, 143.9, 133.3, 26.6 421.06
1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone δ 7.61–7.34 (m, 4H), 3.86 (s, 3H) δ 190.5, 164.5, 150.7, 129.9, 55.9 232.3

Biological Activity

1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone, also known by its IUPAC name, exhibits a complex structure that suggests potential biological activities. The trifluoromethoxy group is known for its influence on the electronic properties of organic compounds, which can enhance their reactivity and biological interactions. This article aims to review the biological activity of this compound based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C13H9F3OS
  • Molecular Weight : 294.27 g/mol
  • InChI Key : BJQZMUPNZWLRMA-UHFFFAOYSA-N
  • Physical Form : Powder
  • Purity : 95%

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, a study evaluated various derivatives for their cytopathic inhibitory effects against influenza A virus using Madin-Darby canine kidney (MDCK) cells. The results indicated significant protective effects at certain concentrations, suggesting that modifications in the molecular structure could enhance antiviral efficacy .

Cytotoxicity Studies

A comprehensive cytotoxicity assessment was conducted on several analogs of the compound, revealing variable effects on cell viability across different concentrations. The 50% cytotoxic concentration (CC50) was determined for various derivatives, with some showing promising results in protecting cells from viral infections without inducing significant toxicity .

CompoundCC50 (µM)EC50 (µM)Notes
G01>10016.48 ± 5.57Significant cytopathic protection
G02>10010.1 ± 1.66Moderate activity
G03>10010.04 ± 1.90Moderate activity

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of the trifluoromethoxy group significantly influences biological activity. For example, variations in substituents on the phenyl ring can alter binding affinities and interactions with target proteins. Compounds with electron-withdrawing groups like trifluoromethoxy generally exhibit enhanced potency due to increased lipophilicity and better interaction with hydrophobic pockets in proteins .

Study on Influenza Virus

In a notable study involving influenza virus-infected MDCK cells, several derivatives were tested for their ability to inhibit viral replication. The results demonstrated that specific structural modifications led to improved efficacy against viral strains, underscoring the importance of chemical structure in therapeutic development .

Neurocytotoxicity Assessment

In addition to antiviral activity, neurocytotoxicity was assessed using human neuroblastoma cell lines (SH-SY5Y). The tested compounds did not show significant toxic effects at concentrations up to 100 µM, indicating a favorable safety profile for potential neuroprotective applications .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where a thiophene derivative (e.g., 5-(3-(trifluoromethoxy)phenyl)thiophene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Catalyst optimization : AlCl₃ is preferred due to its efficacy in activating the thiophene ring for electrophilic substitution .
  • Solvent selection : Use dichloromethane or nitrobenzene to stabilize the acylium ion intermediate.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using TLC and elemental analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Identify the acetyl group (singlet at δ ~2.6 ppm) and aromatic protons (δ 7.0–8.0 ppm). The trifluoromethoxy group’s deshielding effect splits thiophene proton signals .
  • ¹³C NMR : The ketone carbonyl appears at δ ~200 ppm; trifluoromethoxy carbons show distinct coupling (J ~40 Hz) .
  • Mass spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of COCH₃).
  • Elemental analysis : Confirm C, H, N, S, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which:

  • Reduces electron density on the thiophene ring, directing electrophilic substitution to the 4-position (meta to the substituent).
  • Enhances stability of intermediates in Suzuki-Miyaura couplings by polarizing the C–Br bond (if halogenated).
    To validate, perform DFT calculations (e.g., HOMO-LUMO analysis) to map charge distribution and compare reactivity with non-fluorinated analogs .

Q. What crystallographic challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

  • Crystal growth : Slow evaporation from ethanol/acetone mixtures improves crystal quality. The bulky trifluoromethoxy group may induce disorder; use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .
  • Data refinement : Apply SHELXL for anisotropic displacement parameters. For disordered regions, use PART commands to model alternative conformations .

Q. How can computational models predict this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). Parameterize the trifluoromethoxy group’s partial charges using Gaussian09 (B3LYP/6-31G* level) .
  • Pharmacophore mapping : Identify key interactions (e.g., hydrophobic contacts with the thiophene ring, hydrogen bonds with the ketone). Validate via in vitro assays comparing fluorinated vs. non-fluorinated analogs .

Contradictions and Considerations

  • Synthesis yields : Friedel-Crafts reactions may produce varying yields (e.g., 70–90%) depending on thiophene substrate purity and catalyst activity. Refluxing with AlCl₃ for >12 hours can improve acylation efficiency but risks decomposition .
  • Spectral interpretation : Fluorine atoms complicate NMR analysis; use ¹⁹F NMR or decoupling techniques to resolve overlapping signals .

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